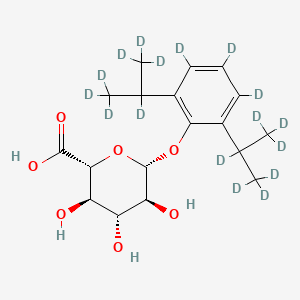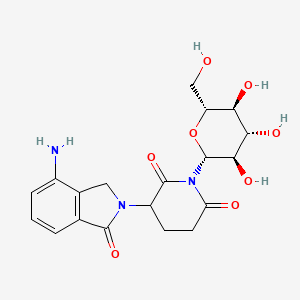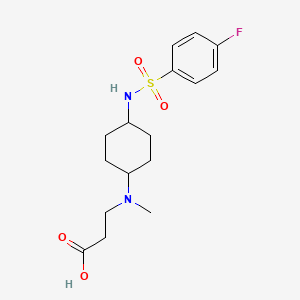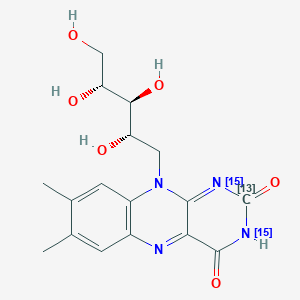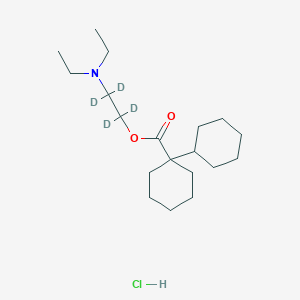
Dicyclomine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclomine-d4 Hydrochloride is a deuterated form of Dicyclomine Hydrochloride, which is an anticholinergic agent used primarily to treat irritable bowel syndrome (IBS). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclomine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dicyclomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of deuterated solvents and reagents is optimized to reduce costs and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclomine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dicyclomine-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how the drug interacts with other compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinguishable mass
Mécanisme D'action
Dicyclomine-d4 Hydrochloride exerts its effects through a dual mechanism:
Anticholinergic Activity: It acts as an antagonist at muscarinic receptors (M1, M2, and M3), inhibiting the action of acetylcholine. This reduces the spasms of the smooth muscles in the gastrointestinal tract.
Direct Smooth Muscle Relaxation: It has a direct effect on the smooth muscles, leading to relaxation and relief from spasms
Comparaison Avec Des Composés Similaires
Similar Compounds
Hyoscyamine: Another anticholinergic agent used for similar indications.
Atropine: A well-known anticholinergic used in various medical conditions.
Scopolamine: Used primarily for motion sickness but also has anticholinergic properties.
Uniqueness
Dicyclomine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. The deuterium atoms make it easier to track and study the compound in biological systems using mass spectrometry .
Propriétés
Formule moléculaire |
C19H36ClNO2 |
|---|---|
Poids moléculaire |
350.0 g/mol |
Nom IUPAC |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2; |
Clé InChI |
GUBNMFJOJGDCEL-JWIOGAFXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
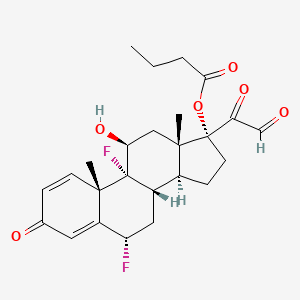
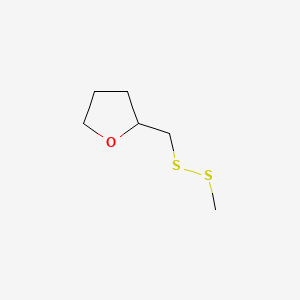
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
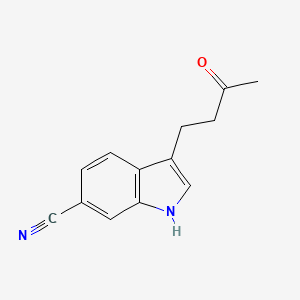
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
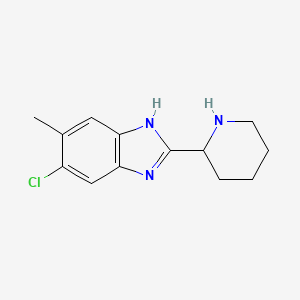
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
